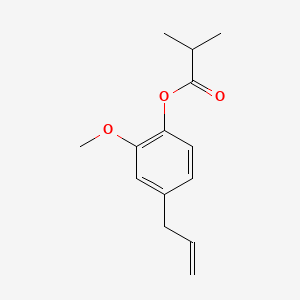

4-Allyl-2-methoxyphenyl isobutyrate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84604-53-5 |

|---|---|

Molekularformel |

C14H18O3 |

Molekulargewicht |

234.29 g/mol |

IUPAC-Name |

(2-methoxy-4-prop-2-enylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C14H18O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-10H,1,6H2,2-4H3 |

InChI-Schlüssel |

HWQRDSDZKQARQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Allyl 2 Methoxyphenyl Isobutyrate

Esterification Reactions for Direct Synthesis

The most direct and common method for synthesizing 4-Allyl-2-methoxyphenyl isobutyrate is through the esterification of 4-Allyl-2-methoxyphenol (eugenol). This involves the formation of an ester linkage between the phenolic hydroxyl group of eugenol (B1671780) and the carboxyl group of isobutyric acid or its derivatives.

Conventional Chemical Esterification Pathways

Traditional organic synthesis provides a variety of methods for esterification, which can be broadly categorized by the type of catalyst or activating agent used.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a classic method for producing esters from a carboxylic acid and an alcohol (or a phenol). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of the eugenol.

Base-catalyzed or base-mediated esterification strategies are also employed, particularly when using more reactive acylating agents. In these methods, a base is used to deprotonate the phenolic hydroxyl group of eugenol, forming a more nucleophilic phenoxide ion. This enhanced nucleophile can then readily react with an acylating agent.

A notable example is the Yamaguchi esterification, which, while typically used for macrolactone formation, can be adapted for the synthesis of esters from sterically hindered substrates. An application of a Yamaguchi-like method has been reported for the synthesis of 4-Allyl-2-methoxyphenyl isobutanoate. This two-stage, one-pot synthesis involves the initial reaction of isobutyric acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) to form a mixed anhydride (B1165640). This highly reactive intermediate is then treated with 4-Allyl-2-methoxyphenol and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method has been shown to produce the desired ester in high yields of 80-90% nih.gov.

| Reactant 1 | Reactant 2 | Reagents | Method | Yield (%) |

| Isobutyric acid | 4-Allyl-2-methoxyphenol | 2,4,6-trichlorobenzoyl chloride, triethylamine, 4-dimethylaminopyridine | Yamaguchi Method | 80-90 |

To circumvent the equilibrium limitations of direct acid-catalyzed esterification, more reactive derivatives of isobutyric acid, such as isobutyryl chloride or isobutyric anhydride, are frequently used. These reagents are much more electrophilic than the parent carboxylic acid and react readily with phenols.

The reaction of 4-Allyl-2-methoxyphenol with isobutyryl chloride is typically carried out in the presence of a stoichiometric amount of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. A catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can also be added to accelerate the reaction. A similar procedure has been described for a structurally related compound, where a phenol (B47542) was reacted with isobutyryl chloride in the presence of DMAP to afford the corresponding isobutyrate ester in a high yield of 93%.

The use of isobutyric anhydride is another effective approach. The reaction proceeds similarly to that of the acyl chloride, often catalyzed by a base or an acid. The byproduct of this reaction is isobutyric acid, which can be removed during workup.

Enzymatic Esterification and Biocatalytic Routes

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis. Enzymes, particularly lipases, are widely used for esterification reactions due to their high selectivity, mild reaction conditions, and reduced environmental impact.

The enzymatic synthesis of this compound can be achieved through the lipase-catalyzed esterification of eugenol with isobutyric acid or, more commonly, through transesterification with an isobutyrate ester or the use of isobutyric anhydride. Lipases are effective catalysts for this transformation, and their activity and stability can be enhanced through immobilization.

A continuous-flow synthesis of eugenyl isobutyrate has been successfully demonstrated using packed bed microreactors containing immobilized lipases, specifically Novozym 435 (from Candida antarctica lipase (B570770) B) or Lipozyme RM IM (from Rhizomucor miehei). In this system, a solution of eugenol and isobutyric anhydride in a suitable solvent is passed through the reactor containing the immobilized enzyme. This method allows for efficient and continuous production of the ester.

The optimization of reaction parameters is crucial for achieving high conversion and yield in lipase-catalyzed esterification. Key parameters that are often optimized include:

Enzyme Selection: Different lipases exhibit varying activities and selectivities. Novozym 435 is a commonly used and highly effective lipase for ester synthesis.

Substrate Molar Ratio: The ratio of eugenol to the acyl donor can significantly influence the reaction equilibrium and rate.

Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. An optimal temperature must be determined.

Solvent: The choice of solvent can affect enzyme activity and substrate solubility. Solvent-free systems are also an option to enhance sustainability.

Enzyme Loading: The amount of enzyme used will impact the reaction rate.

Studies on the enzymatic synthesis of other eugenol esters provide insights into typical optimization strategies. For instance, in the synthesis of eugenyl benzoate, parameters such as reaction time, temperature, substrate molar ratio, and enzyme loading were optimized using a Box-Behnken design to achieve a maximal conversion of 66% nih.gov. Similarly, the synthesis of eugenyl acetate (B1210297) has been optimized for temperature, substrate ratio, and enzyme concentration, achieving a conversion of 99% utm.my. These studies highlight the general approaches that would be applicable to optimizing the lipase-catalyzed synthesis of this compound.

| Enzyme | Acyl Donor | Reaction System | Key Findings |

| Novozym 435 / Lipozyme RM IM | Isobutyric anhydride | Continuous-flow packed bed microreactor | Successful continuous synthesis of eugenyl isobutyrate demonstrated. |

| Novozym 435 | Acetic anhydride | Solvent-free system | Optimized conditions (50 °C, 1:3 eugenol to anhydride ratio, 5.5 wt% enzyme) resulted in 99% conversion to eugenyl acetate. |

| Rhizomucor miehei lipase (immobilized) | Benzoic acid | - | Optimized conditions (50°C, 5h, 3:1 eugenol to acid ratio) yielded 66% conversion to eugenyl benzoate. |

Biotransformation Studies for Ester Formation

A biotechnological approach to synthesizing eugenol esters offers a sustainable alternative to traditional chemical methods nih.gov. Enzymatic esterification, a key biotransformation process, has been successfully employed to produce esters from eugenol.

Detailed research findings indicate that lipases are effective biocatalysts for this transformation. For instance, the synthesis of eugenyl benzoate was optimized using a Rhizomucor miehei lipase (RML) immobilized on a chitosan-chitin nanowhisker support (RML-CS/CNWs) nih.gov. This enzymatic process involves the reaction of eugenol with an appropriate acid, such as benzoic acid nih.gov. Under optimal conditions, a 66% conversion yield to eugenyl benzoate was achieved at 50°C in 5 hours nih.gov. Kinetic studies of this specific reaction revealed that it follows a ping-pong bi-bi mechanism, with inhibition by the eugenol substrate nih.gov. The optimization of various parameters, including reaction time, temperature, substrate molar ratio, and enzyme loading, is crucial for maximizing the yield of the desired ester product nih.govresearchgate.net.

Table 1: Biotransformation Studies for Eugenol Ester Synthesis

| Ester Product | Biocatalyst | Key Findings | Conversion Yield | Reference |

|---|---|---|---|---|

| Eugenyl Benzoate | Immobilized Rhizomucor miehei lipase (RML-CS/CNWs) | Reaction follows a ping-pong bi-bi mechanism with eugenol inhibition. Optimal conditions: 50°C, 5 hours, 3:1 eugenol:benzoic acid ratio. | 66% | nih.gov |

| Eugenol Caprylate | Lipozyme TLIM | Response surface methodology (RSM) used for optimization. Optimal conditions: 65°C, 259 min, 2:1 eugenol:caprylic acid ratio. | 72.2% | researchgate.net |

Specific Methodologies and Their Applications (e.g., Yamaguchi Method)

Chemical synthesis provides efficient and high-yield routes to this compound and its analogues. The Yamaguchi esterification is a particularly effective method for the synthesis of highly functionalized esters under mild conditions organic-chemistry.orgwikipedia.org.

This method has been successfully applied to synthesize this compound in a one-pot reaction with yields reported between 80-90% neliti.com. The general procedure involves two main stages. First, a mixed anhydride is formed by reacting the carboxylic acid (isobutyric acid) with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine wikipedia.orgneliti.com. In the second stage, 4-allyl-2-methoxyphenol (eugenol) and a stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) are added to the mixed anhydride solution wikipedia.orgneliti.com. The mixture is stirred at room temperature, leading to the formation of the target ester neliti.com. The Yamaguchi protocol is renowned for its high yields and applicability to sterically hindered substrates frontiersin.orgnih.gov.

Table 2: Synthesis of 4-Allyl-2-methoxyphenyl Esters via Yamaguchi Method

| Compound | Carboxylic Acid | Yield | Reference |

|---|---|---|---|

| 4-Allyl-2-methoxyphenyl isobutanoate | Isobutyric acid | 80-90% | neliti.com |

| 4-Allyl-2-methoxyphenyl propionate (B1217596) | Propionic acid | 88% | neliti.com |

| 4-Allyl-2-methoxyphenyl butanoate | Butanoic acid | 80-90% | neliti.com |

Derivatization Chemistry and Analog Synthesis

The eugenol scaffold, from which this compound is derived, possesses three active sites suitable for chemical modification: the hydroxyl group, the allylic side chain, and the aromatic ring researchgate.net. This allows for the synthesis of a wide array of derivatives and analogues.

Synthesis of Ester Homologues and Related Compounds

A variety of ester homologues of this compound have been synthesized by reacting eugenol with different acylating agents. The esterification of the phenolic hydroxyl group is a common and straightforward modification nih.gov.

Standard procedures often involve the reaction of eugenol with various acid chlorides or anhydrides neliti.comgoogle.com. For example, 4-allyl-2-methoxyphenyl 4-nitrobenzoate and 4-allyl-2-methoxyphenyl 3-nitrobenzoate have been prepared by reacting eugenol with the corresponding nitrobenzoyl chlorides in a basic solution mdpi.com. Similarly, reacting eugenol with p-anisic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) yields 4-allyl-2-methoxyphenyl 4-methoxybenzoate mdpi.com. The synthesis of eugenyl acetate is commonly performed using acetic anhydride researchgate.netresearchgate.net. These reactions allow for the introduction of diverse aliphatic, aromatic, and heteroaromatic acyl groups, leading to a broad library of ester derivatives researchgate.net.

Table 3: Synthesis of Eugenol Ester Homologues

| Ester Homologue | Acylating Agent | Method/Reagents | Yield | Reference |

|---|---|---|---|---|

| 4-Allyl-2-methoxyphenyl 3-nitrobenzoate | m-Nitrobenzoyl chloride | NaOH solution | 72% | mdpi.com |

| 4-Allyl-2-methoxyphenyl 4-nitrobenzoate | p-Nitrobenzoyl chloride | NaOH solution | 49% | mdpi.com |

| 4-Allyl-2-methoxyphenyl 4-methoxybenzoate | p-Anisic acid | DCC, DMAP | 69% | mdpi.com |

| 4-(Isopropoxymethyl)-2-methoxyphenyl isobutyrate | Isobutyryl chloride | DMAP | 93% | aip.orgscispace.com |

Modification of the Allylic Moiety

The allyl group (-CH2-CH=CH2) on the eugenol backbone is a key site for derivatization researchgate.netquora.com. The double bond within this group can undergo various addition and transformation reactions.

A significant modification is the epoxidation of the double bond. This reaction can be carried out on eugenol esters, such as 4-allyl-2-methoxyphenyl 4-nitrobenzoate, using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane mdpi.com. The resulting epoxide, 2-methoxy-4-(oxiran-2-ylmethyl)phenyl 4-nitrobenzoate, introduces a reactive three-membered ring that can be opened for further functionalization mdpi.comnih.gov. Other potential modifications include the reduction of the double bond or its isomerization to form isoeugenol (B1672232) derivatives, which shifts the double bond into conjugation with the aromatic ring nih.govgoogle.com.

Functionalization of the Aromatic Ring System

The aromatic ring of the eugenol structure can be functionalized through electrophilic substitution reactions researchgate.net. These modifications introduce new functional groups onto the benzene (B151609) ring, altering the electronic and steric properties of the molecule.

One common functionalization is nitration. The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved by treating eugenol with a mixture of potassium hydrogen sulphate, sodium nitrate, and wet silica (B1680970) in dichloromethane semanticscholar.org. The hydroxyl group directs the incoming nitro group primarily to the ortho position, yielding 4-Allyl-2-methoxy-6-nitrophenol semanticscholar.org. This nitro derivative can then be readily converted into an amino group (-NH2) through reduction, for example, using tin (Sn) powder and hydrochloric acid (HCl) in ethanol semanticscholar.org. Another possible modification is sulfonation, which introduces a sulfonic acid group (-SO3H) onto the ring by reacting eugenol with chlorosulfonic acid semanticscholar.org.

Mechanistic Investigations of Synthetic Pathways

Understanding the reaction mechanisms of the synthetic pathways is crucial for optimizing reaction conditions and predicting outcomes. The mechanism for ester formation varies depending on the chosen methodology.

In the Yamaguchi esterification , the reaction proceeds through the formation of a mixed anhydride organic-chemistry.orgwikipedia.org. The process begins with the addition of the carboxylate (from the isobutyric acid) to the highly reactive carbonyl carbon of the 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) wikipedia.org. This forms an unsymmetrical mixed anhydride. Subsequently, 4-(dimethylamino)pyridine (DMAP), acting as a superior nucleophile and acyl-transfer reagent, regioselectively attacks the less sterically hindered carbonyl center of the mixed anhydride organic-chemistry.orgwikipedia.org. This step forms a highly electrophilic acyl-pyridinium intermediate. This intermediate is then readily attacked by the alcohol (eugenol's hydroxyl group) to generate the final ester product, this compound, and regenerate the DMAP catalyst organic-chemistry.orgwikipedia.org.

For simpler base-catalyzed esterifications , such as those using an acid chloride, the mechanism involves the deprotonation of the phenolic hydroxyl group of eugenol by a base (e.g., NaOH or triethylamine) luc.edu. This generates a more nucleophilic phenoxide ion. The phenoxide then attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the ester and a chloride leaving group mdpi.com.

In biotransformation pathways catalyzed by lipases, the mechanism is more complex. For the reaction catalyzed by Rhizomucor miehei lipase, a ping-pong bi-bi mechanism has been proposed nih.gov. In this model, the first substrate (e.g., benzoic acid) binds to the enzyme, and an acyl-enzyme intermediate is formed, releasing the first product. The second substrate (eugenol) then binds to this intermediate, and the acyl group is transferred to it, forming the final ester product and regenerating the free enzyme nih.gov.

Kinetic Studies of Esterification Reactions

The synthesis of this compound, an ester of eugenol, is governed by the principles of esterification kinetics. While specific kinetic data for the isobutyrate derivative is limited, extensive research on analogous eugenol esters, such as eugenyl acetate, provides significant insights into the reaction dynamics. The esterification is influenced by parameters including temperature, substrate molar ratio, and catalyst concentration.

Kinetic models for eugenol esterification vary depending on the reaction conditions and catalytic system. For instance, the acetylation of eugenol has been described as following first-order kinetics with respect to the substrate concentration. researchgate.net In another study, the auto-catalytic acylation of eugenol using microwave radiation was found to follow second-order kinetics for both eugenyl acetate and eugenyl butyrate (B1204436). cirad.fr The reaction rate generally increases with higher temperatures and greater catalyst concentration. cirad.frjetir.org For example, in the synthesis of eugenyl acetate, increasing the temperature from 50°C to 80°C significantly raised the conversion rate from 85% to 99.9%. researchgate.net

The activation energy (Ea), a critical parameter in reaction kinetics, has been determined for several eugenol esterification processes. For the esterification of eugenol to eugenol benzoate using a solid superacidic modified zirconia catalyst, the apparent activation energy was found to be 9.36 kcal/mol. researchgate.net In a different study involving the acetylation of eugenol with a 12-molybdophosphoric acid catalyst, the activation energy was calculated to be 19.96 kJ/mol. researchgate.net These values are crucial for understanding the energy requirements and temperature sensitivity of the reaction.

The table below summarizes kinetic data from studies on the esterification of eugenol, which serves as a model for the synthesis of this compound.

| Ester Product | Reactants | Kinetic Model | Activation Energy | Key Findings | Reference |

|---|---|---|---|---|---|

| Eugenol Benzoate | Eugenol, Benzoic Acid | Langmuir–Hinshelwood–Hougen–Watson | 9.36 kcal/mol | Reaction is intrinsic kinetically controlled with weak adsorption of reactants. | researchgate.net |

| Eugenyl Acetate | Eugenol, Acetic Anhydride | First-order | 19.96 kJ/mol | Reaction rate is dependent on the substrate concentration. | researchgate.net |

| Eugenyl Acetate / Butyrate | Eugenol, Acetic/Butyric Anhydride | Second-order | Not specified | Auto-catalytic reaction under microwave radiation. Rate constant increased 3.71-fold at 70°C. | cirad.fr |

| Rosin Pentaerythritol Ester | Rosin, Pentaerythritol | Second-order (Esterification), First-order (Decarboxylation) | 65.81 - 129.13 kJ/mol | A model including consecutive reactions and a side reaction was proposed. | mdpi.com |

Role of Catalysts in Reaction Mechanism Modulation

Catalysts play a fundamental role in the synthesis of this compound by modulating the reaction mechanism, thereby increasing reaction rates and improving product yields. The synthesis can be achieved through various catalytic methods, including chemical catalysis and biocatalysis.

Chemical Catalysis: Traditional chemical synthesis often employs strong acid catalysts. researchgate.net These can be homogeneous catalysts like sulfuric acid or heterogeneous solid acid catalysts such as modified zirconia or anion-exchange resins (e.g., Amberlyst A-21). researchgate.netresearchgate.net In acid-catalyzed mechanisms, the acylating agent (e.g., isobutyric anhydride) is activated by the catalyst's Brønsted or Lewis acid sites. This forms a strong electrophile, often a carbocation intermediate, which is then susceptible to nucleophilic attack by the hydroxyl group of eugenol (4-allyl-2-methoxyphenol). researchgate.netresearchgate.net The reaction proceeds through the adsorption of both eugenol and the acylating agent onto the active sites of the catalyst, consistent with the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism observed in some solid acid-catalyzed systems. researchgate.net An alternative approach, the Yamaguchi method, utilizes 2,4,6-trichlorobenzoyl chloride, triethylamine, and 4-dimethylaminopyridine (DMAP) to achieve high yields (80-90%) of this compound. neliti.com

Biocatalysis: Enzymatic esterification presents a greener alternative to conventional chemical routes, which can be associated with corrosion and the production of unwanted byproducts. researchgate.netnih.gov Lipases, such as Novozym 435 and Lipozyme, are commonly used as biocatalysts for the esterification of eugenol. nih.govmedcraveonline.commedcraveonline.comnih.gov These enzymatic reactions are highly selective and can be performed under milder conditions. For instance, the enzymatic synthesis of eugenyl isobutyrate has been successfully demonstrated in a continuous-flow packed bed micro-reactor. scispace.com In a solvent-free system using Novozym 435, the esterification of eugenol with acetic anhydride reached a 99% conversion at 50°C. nih.gov The enzymatic route avoids the use of hazardous chemicals and simplifies product separation. researchgate.net

The following table compares different catalytic systems used in the synthesis of eugenol esters.

| Catalyst Type | Specific Catalyst | Proposed Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous Solid Acid | Modified Zirconia (UDCaT-5) | Langmuir–Hinshelwood–Hougen–Watson (LHHW) | High conversion under moderate conditions, catalyst reusability. | researchgate.net |

| Heterogeneous Solid Acid | 12-molybdophosphoric acid (HPMo) on AlSiM | Formation of carbocation intermediate after reactant adsorption. | Efficient conversion (99.9%) at 80°C. | researchgate.net |

| Biocatalyst (Enzyme) | Novozym 435 (Lipase) | Enzymatic catalysis | High conversion (99%) in solvent-free system, environmentally friendly. | nih.gov |

| Chemical Reagents | Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride, DMAP) | Formation of a mixed anhydride intermediate. | High yields (80-90%) for isobutanoate derivative. | neliti.com |

| Homogeneous Acid | Sulfuric Acid | Acid-catalyzed esterification. | Commonly used, effective at increasing reaction rate. | jetir.org |

Chemical Reactivity and Transformation Studies of 4 Allyl 2 Methoxyphenyl Isobutyrate

Reactions Involving the Isobutyrate Ester Group

The isobutyrate ester group in 4-allyl-2-methoxyphenyl isobutyrate is a key site for chemical modification, influencing the compound's stability and allowing for the synthesis of various derivatives.

Hydrolytic Stability and Degradation Pathways

While specific studies on the hydrolytic stability of this compound are not extensively documented, its degradation can be inferred from the general principles of ester hydrolysis. This process involves the cleavage of the ester bond to yield eugenol (B1671780) and isobutyric acid. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and eugenol.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes. Enzymatic hydrolysis, for instance, can be facilitated by lipases or esterases, which are known to catalyze the hydrolysis of various esters under mild conditions.

Biotransformation studies on the parent compound, eugenol, have identified pathways involving the modification of the allyl group, leading to the formation of compounds like coniferyl alcohol and ferulic acid. acs.org While these are not direct degradation pathways for the isobutyrate ester, they highlight potential metabolic routes for the eugenol moiety following hydrolysis.

Transesterification Reactions and Their Applications

Transesterification is a chemical process where the isobutyrate group of this compound is exchanged with another alkyl group from an alcohol. rsc.org This reaction provides a versatile method for synthesizing a library of eugenol esters with varying properties. The reaction can be catalyzed by acids, bases, or enzymes. rsc.orgresearchgate.net

The general mechanism for transesterification is similar to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. rsc.org For example, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield methyl eugenyl ether and isobutyric acid.

Table 1: Potential Transesterification Reactions of this compound

| Reactant | Catalyst | Product |

|---|---|---|

| Methanol | Acid or Base | 4-Allyl-2-methoxyphenyl acetate (B1210297) + Isopropanol |

| Ethanol | Acid or Base | 4-Allyl-2-methoxyphenyl propionate (B1217596) + Isopropanol |

The primary application of transesterification in this context is the modification of the physicochemical properties of the parent molecule. By changing the ester group, it is possible to alter characteristics such as solubility, volatility, and bioavailability, which can be advantageous in various industrial applications, including the development of new flavoring agents, fragrances, and potentially, therapeutic agents.

Reactions at the Allylic Double Bond

The presence of an allylic double bond in the structure of this compound opens up a range of possible chemical transformations, including saturation, addition, and cycloaddition reactions.

Hydrogenation and Saturation Reactions

The allylic double bond can be readily saturated through catalytic hydrogenation. This reaction converts the allyl group into a propyl group, yielding 4-propyl-2-methoxyphenyl isobutyrate. This transformation significantly alters the chemical properties of the molecule, removing the reactivity associated with the double bond.

Studies on the hydrogenation of eugenol are well-documented and provide a strong basis for understanding the hydrogenation of its isobutyrate ester. acs.orgmdpi.com Various catalysts can be employed for this purpose, with palladium on carbon (Pd/C) and ruthenium on carbon (Ru/C) being particularly effective. chalmers.se

Table 2: Catalytic Hydrogenation of the Allyl Group

| Catalyst | Hydrogen Pressure | Temperature | Product |

|---|---|---|---|

| Pd/C | Atmospheric | Room Temperature | 4-Propyl-2-methoxyphenyl isobutyrate |

| Ru/C | 5 MPa | 275 °C | 4-Propyl-2-methoxyphenyl isobutyrate and other hydrogenated products |

The choice of catalyst and reaction conditions can also influence the outcome of the reaction. For instance, more forcing conditions with certain catalysts can lead to the hydrogenation of the aromatic ring in addition to the saturation of the allyl group. acs.org

Electrophilic Addition Reactions

The electron-rich nature of the allylic double bond makes it susceptible to electrophilic addition reactions. savemyexams.com In these reactions, an electrophile adds across the double bond, leading to the formation of a saturated derivative.

Common electrophiles that can react with the allyl group include:

Halogens (e.g., Br₂): The addition of bromine would result in the formation of a dibromo derivative.

Hydrogen Halides (e.g., HBr): The addition of hydrogen bromide would proceed according to Markovnikov's rule, with the bromine atom adding to the more substituted carbon atom.

Water (in the presence of an acid catalyst): Acid-catalyzed hydration would lead to the formation of an alcohol.

These reactions provide a means to introduce new functional groups onto the side chain of the molecule, further expanding the range of possible derivatives.

Cycloaddition Chemistry

The allylic double bond of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic structures. numberanalytics.com One notable example is the 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.orgnih.govslideshare.net

A study on the 1,3-dipolar cycloaddition of eugenol and its acetylated derivative with diarylnitrilimines demonstrated the successful formation of pyrazolinic compounds. researchgate.net Given the similar electronic nature of the isobutyrate and acetate groups, it is expected that this compound would undergo a similar reaction. In this type of reaction, the allyl group acts as the dipolarophile, reacting with a 1,3-dipole to form a five-membered heterocyclic ring.

Other types of cycloaddition reactions, such as the Diels-Alder reaction, where the allyl group could potentially act as a dienophile, are also theoretically possible, although specific examples with this compound are not readily found in the literature. The feasibility of such reactions would depend on the nature of the diene and the reaction conditions.

Reactions of the Methoxyphenyl Moiety

The reactivity of the methoxyphenyl moiety in this compound is dictated by the electronic and steric effects of its three substituents: the isobutyryloxy group, the methoxy (B1213986) group, and the allyl group. These substituents influence the electron density of the aromatic ring and direct the regiochemical outcome of various transformations.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The mechanism generally involves an initial attack by the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.comyoutube.com A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.comyoutube.com

The rate and regioselectivity of EAS reactions on the this compound ring are determined by the interplay of the directing effects of the existing substituents.

Methoxy Group (-OCH₃): Located at the C-2 position, the methoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions. In this molecule, the para position (C-5) and one ortho position (C-3) are available for substitution.

Allyl Group (-CH₂CH=CH₂): Situated at the C-4 position, the allyl group is a weakly activating alkyl group that donates electron density through an inductive effect (+I effect). It also directs incoming electrophiles to the ortho and para positions. The positions ortho to the allyl group are C-3 and C-5.

Regiochemical Considerations:

The final substitution pattern is a result of the cumulative influence of these three groups. The most powerful activating group, the methoxy group, is expected to be the dominant directing influence.

Position 5: This position is para to the strongly activating methoxy group and ortho to the weakly activating allyl group. It is, therefore, the most electronically enriched and sterically accessible position, making it the most probable site for electrophilic attack.

Position 3: This position is ortho to both the methoxy and allyl groups. While electronically activated, it is subject to some steric hindrance from the adjacent methoxy group, making it a less favored site than position 5.

Position 6: This position is ortho to the deactivating isobutyryloxy group. It is also significantly sterically hindered by this bulky group, making substitution at this site highly unlikely.

Therefore, electrophilic substitution on this compound is predicted to yield the 5-substituted product as the major isomer.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Target Positions |

|---|---|---|---|---|

| -OC(O)CH(CH₃)₂ | C-1 | Deactivating, Resonance Donating (+R), Inductive Withdrawing (-I) | ortho, para | C-6 (minor, sterically hindered) |

| -OCH₃ | C-2 | Activating, Resonance Donating (+R), Inductive Withdrawing (-I) | ortho, para | C-5 (major), C-3 (minor) |

| -CH₂CH=CH₂ | C-4 | Activating, Inductive Donating (+I) | ortho, para | C-3, C-5 |

Potential Electrophilic Aromatic Substitution Reactions:

| Reaction Type | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | 4-Allyl-2-methoxy-5-nitrophenyl isobutyrate |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-allyl-2-methoxyphenyl isobutyrate |

| Sulfonation | Fuming H₂SO₄ | 4-Allyl-5-(isobutyryloxy)-4-methoxybenzene-1-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Allyl-2-isobutyryloxy-4-methoxyphenyl)ethan-1-one |

Oxidation and Reduction Chemistry of the Aromatic System

The aromatic ring of this compound, like other benzene (B151609) derivatives, can undergo oxidation and reduction under specific conditions, although it is generally quite stable.

Oxidation:

The benzene ring itself is resistant to common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under mild conditions. pressbooks.pub However, the presence of activating substituents can increase its susceptibility to oxidation. In the case of eugenol (the precursor phenol), the free hydroxyl group makes the ring highly susceptible to oxidation. nih.gov The esterification of this hydroxyl group to form the isobutyrate ester significantly reduces this reactivity, as the electron-donating ability of the oxygen is attenuated and the phenolic proton is absent. nih.gov

Despite the increased stability of the ring, oxidation can occur under more forceful conditions, potentially leading to ring cleavage. However, a more common reaction is the oxidation of the alkyl side chain. The allyl group possesses a benzylic position (the carbon atom attached to the aromatic ring), which is particularly susceptible to oxidation. pressbooks.pub

Side-Chain Oxidation: Treatment with strong oxidizing agents like KMnO₄ could potentially oxidize the allyl group. This typically leads to the formation of a carboxylic acid at the benzylic position, which would result in the cleavage of the allyl group and formation of 4-(isobutyryloxy)-3-methoxybenzoic acid.

Ring Oxidation: Studies on the parent compound, eugenol, have shown that photochemical oxygenation can lead to the formation of hydroperoxy dienones, indicating that the aromatic ring can be attacked. researchgate.netresearchgate.net Similar reactivity, though likely requiring more vigorous conditions, could be possible for the isobutyrate ester.

Reduction:

The reduction of an aromatic ring is a thermodynamically unfavorable process due to the loss of aromatic stabilization energy. Consequently, it requires high-energy conditions.

Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a highly active catalyst, such as rhodium on carbon (Rh/C) or ruthenium (Ru). pressbooks.pub Under these conditions, this compound would be converted to 4-propyl-2-methoxycyclohexyl isobutyrate. The double bond in the allyl group would also be reduced in the process. Birch reduction is another method for the partial reduction of aromatic rings, but its outcome on such a substituted ring would be complex.

| Transformation | Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|---|

| Oxidation | Side-Chain Oxidation | KMnO₄, heat | 4-(isobutyryloxy)-3-methoxybenzoic acid |

| Reduction | Catalytic Hydrogenation | H₂, Rh/C, high pressure | 4-Propyl-2-methoxycyclohexyl isobutyrate |

Advanced Spectroscopic and Structural Elucidation of 4 Allyl 2 Methoxyphenyl Isobutyrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular structure emerges.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy provides critical information about the chemical environment of each proton in 4-allyl-2-methoxyphenyl isobutyrate. The spectrum would be characterized by distinct signals, each corresponding to a unique proton or group of equivalent protons. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton. The multiplicity of the signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, and the coupling constants (J-values), measured in Hertz (Hz), quantify the interaction between adjacent protons.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Isobutyrate -CH(CH₃)₂ | ~2.8 | Septet | ~7.0 |

| Isobutyrate -CH(CH ₃)₂ | ~1.3 | Doublet | ~7.0 |

| Methoxy (B1213986) -OCH₃ | ~3.8 | Singlet | N/A |

| Allyl -CH ₂-CH=CH₂ | ~3.4 | Doublet | ~6.5 |

| Allyl -CH₂-CH =CH₂ | ~5.9-6.0 | Multiplet | Complex |

| Allyl -CH₂-CH=CH ₂ | ~5.0-5.2 | Multiplet | Complex |

| Aromatic Protons | ~6.7-7.0 | Multiplet | Aromatic |

Note: The exact chemical shifts and coupling constants are predictive and would require experimental verification.

¹³C NMR for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's hybridization (sp³, sp², sp) and its bonding environment.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isobutyrate C =O | ~176 |

| Aromatic C-O | ~150 |

| Aromatic C-OCH₃ | ~140 |

| Allyl -CH₂-C H=CH₂ | ~137 |

| Aromatic C-C (quaternary) | ~138 |

| Aromatic C-H | ~112-122 |

| Allyl -CH₂-CH=C H₂ | ~115 |

| Methoxy -OC H₃ | ~56 |

| Allyl -C H₂-CH=CH₂ | ~40 |

| Isobutyrate -C H(CH₃)₂ | ~34 |

| Isobutyrate -CH(C H₃)₂ | ~19 |

Note: These chemical shifts are estimates based on known values for similar functional groups and structural motifs.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine and methyl protons of the isobutyrate group, and among the protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. Analysis of these fragments provides valuable structural information.

Expected Fragmentation Pattern:

The mass spectrum of this compound would likely show a molecular ion peak [M]⁺ at m/z 234. Key fragmentation pathways would involve the loss of the isobutyryl group and cleavage of the allyl chain.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 234 | [C₁₄H₁₈O₃]⁺ | Molecular Ion |

| 164 | [C₁₀H₁₂O₂]⁺ | Loss of isobutyryl group (C₄H₆O) |

| 149 | [C₉H₉O₂]⁺ | Loss of a methyl group from the eugenol (B1671780) fragment |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: The relative intensities of these peaks would depend on the stability of the respective fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

ESI-MS is a soft ionization technique that is particularly useful for determining the accurate molecular weight of a compound with minimal fragmentation. In positive ion mode, this compound would be expected to form a protonated molecule [M+H]⁺ at m/z 235 or adducts with sodium [M+Na]⁺ at m/z 257. This technique is invaluable for confirming the molecular formula in conjunction with high-resolution mass analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the purity assessment and analysis of this compound, often found in complex mixtures like essential oils and flavor formulations. innovatechlabs.com This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. innovatechlabs.com In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components within the GC column. innovatechlabs.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. innovatechlabs.com

For this compound, the mass spectrum is characterized by specific ion fragments that confirm its molecular structure. While a detailed fragmentation pattern from a single, dedicated study is not publicly available, analysis of its parent molecule, eugenol, shows characteristic fragmentation that would be expected to influence the fragmentation of its isobutyrate ester. nih.gov The molecular ion peak [M]+ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 234.29 g/mol . nih.gov Key fragment ions would likely arise from the cleavage of the ester bond and rearrangements of the allyl and methoxy groups.

GC-MS is not only used for identification but is also a gold standard for determining the purity of essential oils and other flavor compounds. innovatechlabs.com By comparing the peak area of this compound to the total area of all peaks in the chromatogram, a quantitative assessment of its purity can be achieved. This is crucial in quality control to ensure that the compound meets the required standards and is free from undesirable impurities. innovatechlabs.com The technique's high sensitivity allows for the detection of trace-level impurities that could affect the flavor profile or other properties of the final product. researchgate.net

Table 1: GC-MS Parameters for Analysis of Related Flavor Compounds

| Parameter | Value | Reference |

|---|---|---|

| Column Type | DB-Wax or similar polar column | researchgate.net |

| Carrier Gas | Helium or Nitrogen | nih.govresearchgate.net |

| Injector Temperature | 225-275 °C | nih.govresearchgate.net |

| Detector Temperature | 270-340 °C | nih.govresearchgate.net |

| Ionization Mode | Electron Ionization (EI) | ojp.gov |

This table presents typical GC-MS parameters used for the analysis of flavor esters and related compounds, providing a general framework for the analysis of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum provides a unique fingerprint corresponding to the vibrations of its specific bonds.

The key functional groups in this compound are the ester, the aromatic ring, the ether, and the allyl group. Each of these groups exhibits characteristic absorption bands in the IR spectrum. A strong, sharp absorption band is expected in the region of 1760-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. ed.govresearchgate.net The presence of the aromatic ring will give rise to several bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

The allyl group will also show distinct signals. The C-H stretching vibration of the vinylic hydrogens (=C-H) is expected to be in the 3100-3000 cm⁻¹ range. The C=C double bond of the allyl group will have a stretching vibration around 1640 cm⁻¹. Furthermore, the ether linkage (Ar-O-CH₃) will show a characteristic C-O stretching band, typically in the 1275-1200 cm⁻¹ region for aryl alkyl ethers.

A study on a related compound, 4-(isopropoxymethyl)-2-methoxyphenyl isobutyrate, showed a strong carbonyl group stretching at 1761 cm⁻¹. scispace.com This provides a strong indication of the expected carbonyl peak for this compound. The IR spectrum of eugenol, the precursor to this ester, shows characteristic peaks for the hydroxyl, methoxy, and allyl groups, which would be modified by the esterification in the final product. nist.govresearchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1760-1740 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Aromatic (C-H) | Stretching | >3000 |

| Allyl (C=C) | Stretching | ~1640 |

| Allyl (=C-H) | Stretching | 3100-3000 |

| Ether (Ar-O-C) | Stretching | 1275-1200 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule that absorb light. In this compound, the primary chromophore is the substituted benzene (B151609) ring.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* electronic transitions of the aromatic ring. These transitions involve the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals. The substitution pattern on the benzene ring, including the allyl, methoxy, and isobutyrate groups, will influence the wavelength and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|

Advanced Chromatographic Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of compounds in a mixture. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. sielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water. sielc.comsielc.com

A specific HPLC method for the analysis of this compound involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase for this separation can be a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid. sielc.com For applications where the eluent is directed to a mass spectrometer (HPLC-MS), phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate and purify this compound from a reaction mixture or natural extract. sielc.comsielc.com

The detection in HPLC is commonly performed using a UV detector set at a wavelength where the analyte has strong absorbance, which for this compound would be around its λmax. researchgate.net The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. The development of a single HPLC procedure can be advantageous for the analysis of multiple flavor compounds in various sample types. researchgate.net

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Detection | UV at λmax | researchgate.net |

| Application | Analytical separation and preparative purification | sielc.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. researchgate.net This results in significantly improved resolution, speed, and sensitivity. researchgate.netnih.gov UPLC is particularly advantageous for the analysis of complex mixtures and the separation of closely related compounds, including isomers. nih.govshimadzu.com

For this compound, UPLC can offer faster analysis times and better separation from potential impurities or isomers compared to HPLC. sielc.com The principles of separation in UPLC are the same as in HPLC, so a method developed for HPLC can often be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile. sielc.com The use of smaller particle columns in UPLC leads to sharper and narrower peaks, which enhances sensitivity and allows for more accurate quantification. nih.gov

UPLC systems coupled with tandem mass spectrometry (UPLC-MS/MS) provide a highly sensitive and selective platform for the analysis of flavor compounds in complex matrices. nih.gov This hyphenated technique would be ideal for the trace-level detection and quantification of this compound in food and beverage products. The enhanced separation power of UPLC is also beneficial for resolving isomeric compounds, which can be a challenge in flavor analysis. nih.gov

Table 5: Comparison of HPLC and UPLC for Flavor Analysis

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Pressure | Lower | Higher |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | Higher |

Preparative Chromatography for Scale-Up and Isolation

The isolation and purification of this compound on a preparative scale is crucial for obtaining the high-purity material required for detailed spectroscopic analysis, structural elucidation, and use as an analytical standard. While laboratory-scale synthesis may yield a relatively clean product, the removal of unreacted starting materials, by-products, and other impurities necessitates robust chromatographic techniques that can be scaled for larger quantities. The choice of chromatographic method is dictated by the physicochemical properties of the target compound and its impurities, including polarity, solubility, and volatility.

For a compound like this compound, which possesses both polar (ester and methoxy groups) and non-polar (allyl and phenyl groups) functionalities, both normal-phase and reversed-phase chromatography can be effectively employed. The selection often depends on the specific impurity profile of the crude product.

Flash Chromatography

Flash chromatography is a widely adopted technique for the rapid and cost-effective purification of synthetic compounds in quantities ranging from milligrams to several grams. phenomenex.comphenomenex.com It is a form of medium-pressure liquid chromatography that utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) that is pushed through the column with pressurized gas. phenomenex.com This method is particularly well-suited for the purification of moderately polar compounds like this compound from less polar or more polar impurities.

The process begins with the selection of an appropriate solvent system, usually determined by thin-layer chromatography (TLC) analysis of the crude reaction mixture. A common mobile phase for a compound of this polarity would be a mixture of a non-polar solvent, such as hexane (B92381) or heptane (B126788), and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. A step or gradient elution, where the proportion of the polar solvent is increased over time, is often used to effectively separate the target compound from impurities.

Table 1: Representative Parameters for Flash Chromatography Purification

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (40-63 µm particle size) |

| Column Dimensions | 40 mm x 200 mm |

| Crude Sample Load | 1.0 - 5.0 g |

| Mobile Phase | Hexane-Ethyl Acetate Gradient |

| Elution Profile | 0-10 min: 5% Ethyl Acetate in Hexane |

| 10-30 min: Gradient to 20% Ethyl Acetate | |

| 30-40 min: 20% Ethyl Acetate in Hexane | |

| Flow Rate | 40-60 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Expected Yield | 85-95% (of theoretical) |

| Purity of Isolated Fractions | >98% (by HPLC) |

This table presents typical parameters for the purification of a moderately polar aromatic ester and serves as an illustrative example.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate and collect significant quantities of the target compound. Given the structure of this compound, reversed-phase HPLC is a particularly effective strategy.

In a reversed-phase setup, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). More polar compounds elute first, while less polar compounds are retained longer. An analytical HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be scalable for the preparative separation of this compound. researchgate.net

The development of a preparative HPLC method involves optimizing the mobile phase composition, flow rate, and column loading to maximize throughput while maintaining the required resolution between the peak of interest and those of impurities. Gradient elution is commonly employed to ensure a timely elution of all components and to sharpen the peaks, leading to better separation and higher concentration of the collected fractions.

Table 2: Illustrative Parameters for Preparative Reversed-Phase HPLC

| Parameter | Value/Description |

| Stationary Phase | C18-bonded Silica (5-10 µm particle size) |

| Column Dimensions | 21.2 mm x 250 mm |

| Crude Sample Load | 100 - 500 mg per injection |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 50% B |

| 5-25 min: Gradient from 50% to 95% B | |

| 25-30 min: Hold at 95% B | |

| 30-35 min: Return to 50% B | |

| Flow Rate | 20 mL/min |

| Detection | UV Diode Array Detector (DAD) at 280 nm |

| Expected Yield | 70-90% (post-collection processing) |

| Purity of Isolated Fractions | >99.5% (by analytical HPLC) |

This table provides a representative example of preparative HPLC conditions suitable for the final purification of a phenylpropanoid ester.

Supercritical Fluid Chromatography (SFC)

For flavor and fragrance compounds, which can be volatile, Supercritical Fluid Chromatography (SFC) presents a valuable alternative to preparative gas chromatography (GC) and HPLC. waters.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a co-solvent such as methanol or ethanol. This technique offers high separation efficiency and is particularly advantageous for its use of non-toxic solvents and lower operating temperatures, which helps to prevent the degradation of thermally sensitive compounds. waters.com The high loading capacity and potential for rapid separations make SFC a promising technique for the industrial-scale purification of compounds like this compound.

Computational Chemistry and Theoretical Studies of 4 Allyl 2 Methoxyphenyl Isobutyrate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure, stability, and reactivity of 4-allyl-2-methoxyphenyl isobutyrate.

A primary focus of quantum chemical calculations is the elucidation of a molecule's electronic structure. For this compound, this would involve mapping the electron density distribution to identify regions that are electron-rich or electron-deficient. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital (MO) theory would be employed to describe the arrangement and energies of the molecule's orbitals. Key parameters derived from MO analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Parameters for this compound

| Parameter | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ionization potential and susceptibility to electrophilic attack. The phenyl ring and allyl group are likely contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron affinity and susceptibility to nucleophilic attack. The ester carbonyl group is a probable site. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

Due to the presence of several rotatable single bonds—specifically around the ester linkage, the methoxy (B1213986) group, and the allyl group—this compound can exist in multiple spatial arrangements, or conformations. Conformer analysis is a computational procedure to identify these different stable conformations.

The process involves systematically rotating the key dihedral angles and calculating the potential energy of each resulting structure. This potential energy surface scan helps to locate various energy minima, each corresponding to a stable conformer. The most stable conformer, known as the global minimum, represents the most probable three-dimensional structure of the molecule in a vacuum. The relative energies of other low-energy conformers determine their population at a given temperature.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (TMS). Predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Theoretical IR spectra can help in identifying characteristic functional group vibrations, such as the C=O stretch of the ester, the C-O stretches, and the vibrations of the aromatic ring and allyl group.

Table 2: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Ester (C=O) | Stretching | 1730-1750 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Allyl (C=C) | Stretching | 1640-1680 |

| Ester (C-O) | Stretching | 1150-1250 |

| Methoxy (C-O) | Stretching | 1000-1100 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, offering a dynamic picture of its motions and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules.

While quantum calculations identify static energy minima, MD simulations explore the conformational landscape of this compound over time. By simulating the molecule's movement over nanoseconds or longer, MD can reveal the transitions between different conformations and the flexibility of various parts of the molecule. This is particularly useful for understanding the accessible shapes the molecule can adopt in solution. Analysis of the simulation trajectory would highlight the range of motion for the allyl and isobutyrate groups relative to the stable phenyl ring.

MD simulations are exceptionally well-suited for studying how a solute molecule interacts with its solvent. A simulation of this compound in a solvent box (e.g., water or an organic solvent) would reveal the structure of the solvation shell around the molecule. This involves calculating radial distribution functions to understand how solvent molecules arrange themselves around different parts of the solute, such as the polar ester group and the nonpolar allyl and phenyl moieties.

Furthermore, MD can be used to simulate the interaction of this compound with other molecules, such as biological receptors or other chemical species. These simulations can provide estimates of the binding affinity and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that govern these interactions.

Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at a molecular level. For the synthesis of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural changes that occur during the chemical transformation. While direct computational studies on the isobutyrylation of 4-allyl-2-methoxyphenol (eugenol) are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous acylation reactions, particularly those catalyzed by nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP). These studies on model systems allow for a detailed understanding of the plausible transition states and energy profiles involved in the formation of this compound.

The esterification of eugenol (B1671780) with isobutyric anhydride (B1165640) or isobutyryl chloride, often facilitated by a catalyst such as DMAP, is a common synthetic route. Theoretical models of similar DMAP-catalyzed acylations of alcohols and phenols robustly support a nucleophilic catalysis pathway. nih.govsemanticscholar.org This mechanism involves the initial reaction of the acylating agent (isobutyric anhydride) with DMAP to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of eugenol, leading to the formation of the ester product and regeneration of the DMAP catalyst. sci-hub.st

Transition State Analysis for Synthetic Pathways

Transition state (TS) analysis is a cornerstone of computational reaction mechanism studies, providing a picture of the highest energy point along the reaction coordinate. For the DMAP-catalyzed synthesis of this compound from eugenol and isobutyric anhydride, the reaction is expected to proceed through at least two key transition states.

The first transition state, TS1 , corresponds to the formation of the N-isobutyryl-4-(dimethylamino)pyridinium ion. This step involves the nucleophilic attack of the pyridine (B92270) nitrogen of DMAP on one of the carbonyl carbons of isobutyric anhydride. Computational studies on analogous systems, such as the acetylation of tert-butanol, indicate that this initial step has a relatively low activation barrier, leading to the rapid formation of the reactive acylpyridinium/isobutyrate ion pair. nih.gov

The second, and typically rate-determining, transition state, TS2 , involves the nucleophilic attack of the phenolic hydroxyl group of eugenol on the carbonyl carbon of the N-isobutyrylpyridinium intermediate. The geometry of this transition state would feature the formation of the new O-C bond between the eugenol oxygen and the isobutyryl carbonyl carbon, and the simultaneous cleavage of the C-N bond of the pyridinium ring. The acetate (B1210297) counter-ion, formed in the first step, is thought to play a crucial role in this stage by acting as a base to deprotonate the incoming eugenol hydroxyl group, thereby facilitating the nucleophilic attack. sci-hub.st

Below is a hypothetical data table summarizing key geometric parameters of a calculated transition state for the analogous DMAP-catalyzed acetylation of an alcohol, which serves as a model for the isobutyrylation of eugenol.

| Parameter | Description | Value (Å) |

| C-O(nucleophile) | Distance between carbonyl carbon and incoming alcohol oxygen | ~2.0 - 2.2 |

| C-N(DMAP) | Distance between carbonyl carbon and departing DMAP nitrogen | ~1.8 - 2.0 |

| O-H(nucleophile) | Bond length of the hydroxyl group of the attacking alcohol | Elongated |

| H(nucleophile)-O(acetate) | Distance to the proton-accepting acetate oxygen | ~1.5 - 1.7 |

This interactive table is based on data from theoretical studies of analogous DMAP-catalyzed acylation reactions.

Energy Profiles of Chemical Transformations

The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. For the synthesis of this compound via a DMAP-catalyzed pathway, the energy profile would illustrate the relative energies of the reactants (eugenol, isobutyric anhydride, DMAP), the N-isobutyrylpyridinium intermediate, the transition states (TS1 and TS2), and the final products (this compound, isobutyric acid, DMAP).

A table summarizing the calculated relative energies for the key species in the DMAP-catalyzed acetylation of tert-butanol is presented below, serving as an illustrative model.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Acetic Anhydride + DMAP + tert-Butanol | 0.0 |

| TS1 | Transition state for acetylpyridinium formation | +10.5 |

| Intermediate | Acetylpyridinium/Acetate Ion Pair + tert-Butanol | -5.2 |

| TS2 | Transition state for ester formation | +15.8 |

| Products | tert-Butyl Acetate + Acetic Acid + DMAP | -12.1 |

This interactive table presents data adapted from DFT calculations on a model DMAP-catalyzed acetylation reaction. nih.gov

These computational findings strongly support the nucleophilic catalysis mechanism as the most energetically favorable pathway for this type of transformation. semanticscholar.org The theoretical models provide a detailed molecular-level understanding that is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Role As a Synthetic Intermediate and Precursor in Organic Chemistry

Building Block in Complex Molecule Synthesis

The intrinsic structural complexity of natural products makes them ideal starting points for the synthesis of novel, biologically relevant molecules. illinois.edu 4-Allyl-2-methoxyphenyl isobutyrate, as a derivative of eugenol (B1671780), fits this profile perfectly. Its phenylpropene skeleton is a common motif in a variety of natural products, including neolignans, which exhibit a range of biological activities. scielo.br

Organic chemists utilize the existing framework of eugenol and its derivatives to streamline the total synthesis of complex natural products and their analogs. scielo.br The synthesis begins with the readily available eugenol, which can be esterified to form this compound. The functional groups on this molecule—the allyl side chain, the aromatic ring, and the ester group—provide multiple handles for synthetic transformations. For instance, the allyl group can undergo isomerization, oxidation, or cycloaddition reactions, while the aromatic ring can be subjected to electrophilic substitution or coupling reactions. This multi-functionality allows chemists to efficiently construct intricate molecular architectures, such as those found in dihydrodehydrodiconiferyl alcohol and other neolignans, using eugenol as the foundational building block. scielo.br

Precursor for the Design and Synthesis of Chemically Related Analogs

This compound is an excellent precursor for generating libraries of chemically related analogs. By systematically modifying its core structure, chemists can explore structure-activity relationships and develop new compounds with tailored properties. rsc.org The synthesis of these analogs typically starts from eugenol, which is then derivatized. mdpi.comtandfonline.comaijr.org The esterification of eugenol to produce compounds like this compound is a common first step. tandfonline.com

The primary sites for modification are the phenolic hydroxyl group of the parent eugenol, the allyl group, and the aromatic ring.

Derivatization of the Hydroxyl Group: The most straightforward modification involves the esterification of eugenol's hydroxyl group with various carboxylic acids or their derivatives (like acid chlorides) to produce a range of esters, including the title compound, this compound. tandfonline.comneliti.com Further modifications can create ethers or carbamates, such as 4-allyl-2-methoxyphenyl N-(4-(ethoxycarbonyl)phenyl)carbamate. aijr.orgsigmaaldrich.com

Modification of the Allyl Group: The allyl side chain is ripe for chemical transformation. It can be isomerized to a propenyl group, creating isoeugenol (B1672232) derivatives. mdpi.com The double bond can also be epoxidized, dihydroxylated, or used in cycloaddition reactions to introduce new ring systems, such as 1,2,3-triazoles. mdpi.comnih.gov

Functionalization of the Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can further alter the molecule's properties. mdpi.com

These synthetic strategies have led to the creation of numerous eugenol derivatives with diverse functionalities, demonstrating the role of its esters, like the isobutyrate, as key intermediates. rsc.orgmdpi.comnih.gov

| Analog Type | Synthetic Strategy | Example Compound Class | Reference |

|---|---|---|---|

| Ester Derivatives | Esterification of the phenolic hydroxyl group with various acid chlorides or acids. | Eugenyl benzoate, 4-allyl-2-methoxyphenyl pentadecanoate | tandfonline.comimperial.ac.uk |

| Ether Derivatives | O-alkylation of the phenolic hydroxyl group. | Guaiacol allyl ether, Eugenol methyl ether | mdpi.comorgsyn.org |

| Triazole Derivatives | Copper-catalyzed azide-alkyne cycloaddition on a propargylated eugenol. | 1,2,3-triazole compounds derived from eugenol | nih.gov |

| Epoxide Derivatives | Epoxidation of the allyl group's double bond. | Eugenol-derived epoxides | mdpi.com |

| Isoeugenol Derivatives | Base-catalyzed isomerization of the allyl group. | Isoeugenol methyl ether | mdpi.com |

Scaffold for Method Development in Organic Synthesis

A molecular scaffold is a core structure used to test and refine new synthetic reactions and strategies. Due to its multiple, distinct functional groups, this compound and its parent compound, eugenol, serve as excellent scaffolds for method development. neliti.com

One example is in the area of esterification. The synthesis of 4-allyl-2-methoxyphenyl esters, including the isobutyrate, can be accomplished through various methods. While traditional methods may use acid chlorides and pyridine (B92270), alternative, milder techniques are often tested on this system. neliti.com For instance, the Yamaguchi esterification, which involves using 2,4,6-trichlorobenzoyl chloride, has been successfully applied to synthesize 4-allyl-2-methoxyphenyl derivatives in high yields. neliti.comneliti.com Using the eugenol scaffold to test this method demonstrates its applicability and efficiency for sterically hindered or sensitive substrates.

Furthermore, the presence of both an alkene (the allyl group) and a phenol (B47542) ether allows for the development of selective reactions. Chemists can devise new catalytic systems that target one functional group while leaving the other intact, a crucial aspect of modern organic synthesis. For example, developing a catalyst that selectively isomerizes the allyl group of this compound without cleaving the ester bond would be a valuable synthetic tool. The compound's well-defined structure and predictable reactivity make it an ideal platform for such investigations. mdpi.com

Exploratory Applications in Chemical Sciences Excluding Clinical and Sensory Fields

Materials Science Research and Polymer Chemistry

The molecular structure of 4-allyl-2-methoxyphenyl isobutyrate, featuring a polymerizable allyl group and a bulky aromatic moiety, makes it a person of interest for the synthesis of novel polymers and functional materials. Its precursor, eugenol (B1671780), has been extensively studied as a renewable building block for polymers. mdpi.comresearchgate.net The modification of eugenol to its isobutyrate ester introduces new possibilities for tuning the properties of the resulting materials.

The presence of the allyl functional group in this compound allows for its incorporation into polymeric chains through various polymerization mechanisms. While eugenol itself can be challenging to polymerize directly via free-radical methods due to the inhibitory effects of the phenolic hydroxyl group, its derivatives, where this group is esterified, can be more amenable to polymerization. nsf.gov

Derivatives of eugenol have been successfully polymerized and copolymerized using techniques such as free radical polymerization. mdpi.com For instance, a methacrylate derivative of eugenol was synthesized and subsequently polymerized to create poly(eugenyl-2-hydroxypropyl methacrylate) (PEUGMA). mdpi.com This demonstrates that the allyl group can be preserved while functionalizing the hydroxyl group to facilitate polymerization. It is conceivable that this compound could be utilized in similar polymerization schemes.

Furthermore, eugenol-derived monomers have been employed in photoinduced polymerization, a method that is both energy-efficient and can often be performed without solvents. mdpi.com This approach has been used to create crosslinked polymers from eugenol-derived methacrylates, where the allyl group actively participates in the reaction, leading to network formation. mdpi.com The isobutyrate derivative could potentially follow similar reaction pathways.

The incorporation of eugenol into poly(1-butene)s has been shown to enhance the molecular weight of the resulting copolymers. researchgate.net This suggests that the incorporation of this compound could similarly influence the properties of polyolefins.

| Eugenol Derivative | Polymerization Method | Key Finding | Reference |

|---|---|---|---|

| Eugenyl-2-hydroxypropyl methacrylate (EUGMA) | Free Radical Polymerization | Successful synthesis of high molecular weight polymers and copolymers. | mdpi.com |

| Methacrylated Eugenol (ME) | Thermal Curing | Used as a reactive diluent for biobased resins. | nsf.gov |

| Eugenol-derived methacrylates | Photoinduced Polymerization | Formation of crosslinked polymers with participation of the allyl group. | mdpi.com |

| Eugenol (as a comonomer) | Ziegler-Natta Copolymerization | Increased molecular weight of isotactic poly(1-butene). | researchgate.net |